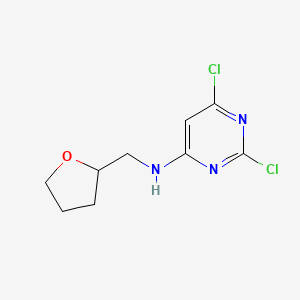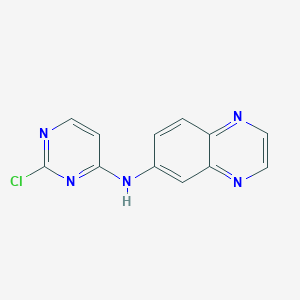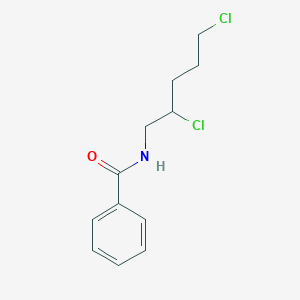
N-(2,5-dichloropentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichloropentyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This compound is specifically distinguished by the presence of two chlorine atoms on the pentyl chain attached to the nitrogen atom of the amide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloropentyl)benzamide typically involves the reaction of 2,5-dichloropentylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichloropentyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pentyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(2,5-dichloropentyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,5-dichloropentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2,5-dichloropentyl)benzamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)benzamide: Similar structure but with chlorine atoms on the phenyl ring instead of the pentyl chain.
N-(2-chloropentyl)benzamide: Similar structure but with only one chlorine atom on the pentyl chain.
N-(2,5-dichlorophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two chlorine atoms on the pentyl chain, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
67304-97-6 |
|---|---|
Formule moléculaire |
C12H15Cl2NO |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
N-(2,5-dichloropentyl)benzamide |
InChI |
InChI=1S/C12H15Cl2NO/c13-8-4-7-11(14)9-15-12(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) |
Clé InChI |
CSHPDPKVHUELLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
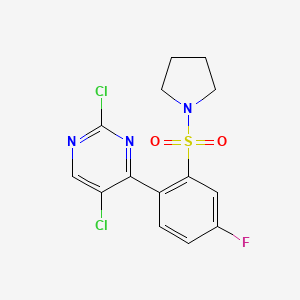
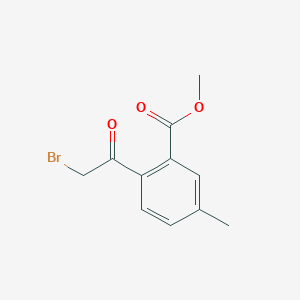
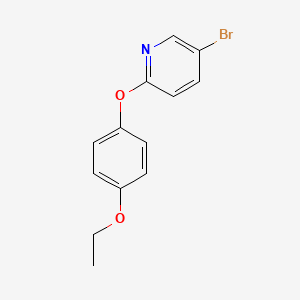
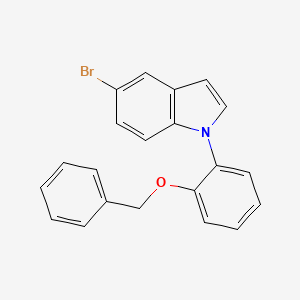

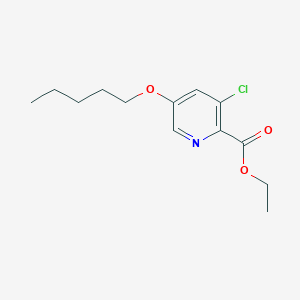



![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
